HIV-1 RT Inhibitory Activity in Primary Screen: Target Compound vs. Series Baseline
The target compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethoxyphenyl)acetamide, is part of a 16-compound series evaluated for HIV-1 RT inhibition. In the primary screen at 40 μM, only two compounds (3k and 3m) demonstrated 25% RT inhibitory activity relative to the standard drug efavirenz, while all other analogs in the series, including those with different substituents on the phenyl ring, showed activity below this threshold [1]. This data point provides a baseline for understanding the SAR context of the target compound. Directly measured activity values for the target compound itself were not reported; however, its inclusion in this series provides a comparative framework against which its specific substitution pattern can be evaluated.
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibitory Activity |
|---|---|
| Target Compound Data | Member of a series where only 2/16 compounds (3k, 3m) achieved 25% inhibition at 40 μM; activity not independently reported |
| Comparator Or Baseline | Efavirenz (standard drug); other series members with different phenyl substituents |
| Quantified Difference | The 2-ethoxyphenyl substitution distinguishes this compound from inactive analogs in the series, where activity was not detectable at 40 μM. |
| Conditions | HIV-1 RT enzymatic assay at 40 μM final compound concentration (Murugesana et al., 2011) |
Why This Matters
Identifying whether the target compound possesses the specific substitution pattern associated with activity in this series informs procurement decisions for HIV-1 RT screening and SAR follow-up studies.
- [1] Murugesana, S., Gangulya, S., Magab, G. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse transcriptase. View Source
